molecular formula C8H7NO3S B11715330 4-(2-Thienylmethyl)oxazolidine-2,5-dione

4-(2-Thienylmethyl)oxazolidine-2,5-dione

Cat. No.: B11715330
M. Wt: 197.21 g/mol
InChI Key: SJNWQYPHFPSUGV-UHFFFAOYSA-N
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Description

4-(2-Thienylmethyl)oxazolidine-2,5-dione (CAS 858588-23-5) is a chemical compound built on an oxazolidine-2,5-dione scaffold. This core structure is known in medicinal chemistry as the anhydride of N-carboxy α-amino acids and serves as a versatile building block in organic synthesis . Compounds of this class are typically reactive and can be used to prepare peptides, as they react with nucleophiles like water, alcohols, or amines to form unstable intermediates that decarboxylate to yield amides, esters, or peptides . The oxazolidine-2,5-dione scaffold is a subject of ongoing research in drug discovery. While the specific applications of this particular derivative are still being explored, analogous structures have been investigated for their potential as selective inhibitors of biological targets such as p300 histone acetyltransferase, which is relevant in oncology research . The thienylmethyl substituent may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for generating novel derivatives for biological evaluation. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)

InChI Key

SJNWQYPHFPSUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 4 2 Thienylmethyl Oxazolidine 2,5 Dione and Its Analogues

Stereoselective Synthesis of (S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione

The stereoselective synthesis of (S)-4-(2-thienylmethyl)oxazolidine-2,5-dione is most commonly achieved starting from the corresponding chiral α-amino acid, (S)-2-amino-3-(thiophen-2-yl)propanoic acid. This approach ensures the retention of the desired stereochemistry at the C4 position of the oxazolidinedione ring. The general strategy involves the cyclization of the amino acid, often through the formation of an N-carboxyanhydride (NCA).

One of the most established methods for this transformation is the Fuchs-Gildemann-Leuchs method, which utilizes phosgene (B1210022) or its safer equivalents like triphosgene or diphosgene. The reaction proceeds by the treatment of the unprotected α-amino acid with a phosgene source in an inert solvent. This method, while effective, requires careful handling due to the high toxicity of phosgene.

More recent and safer phosgene-free methods have been developed. For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P®) as a cyclizing agent for N-Boc protected α-amino acids provides a milder and less hazardous alternative. nih.govacs.org This process is known to proceed with high yields and without significant epimerization, thus preserving the stereochemical integrity of the starting amino acid. nih.gov

The general reaction scheme for the stereoselective synthesis can be summarized as follows:

Starting MaterialReagentProductKey Features
(S)-2-amino-3-(thiophen-2-yl)propanoic acidPhosgene or Triphosgene(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dioneHigh-yielding, established method, requires handling of toxic reagents.
N-Boc-(S)-2-amino-3-(thiophen-2-yl)propanoic acidT3P®(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dionePhosgene-free, mild conditions, high purity of product, no detectable epimerization. nih.govacs.org

General Synthetic Routes to the Oxazolidine-2,5-dione (B1294343) Scaffold

The oxazolidine-2,5-dione ring system, also known as an N-carboxyanhydride (NCA), is a critical structural motif. Several general synthetic strategies have been developed for its construction.

The most direct route to the oxazolidine-2,5-dione scaffold involves the cyclization of an α-amino acid. This is typically achieved by reacting the amino acid with a carbonylating agent. As mentioned, phosgene has been a traditional reagent for this purpose. tandfonline.com The reaction of an α-amino acid with excess gaseous phosgene leads to the formation of the corresponding N-carboxyanhydride. tandfonline.com

In recent years, photo-on-demand phosgenation has emerged as a safer alternative. This method involves the in-situ generation of phosgene from chloroform through photo-irradiation, which is then reacted with the amino acid. acs.org This technique allows for the controlled production of phosgene, minimizing the risks associated with its storage and handling. acs.org

Tandem reactions that form multiple bonds in a single operation offer an efficient pathway to complex molecules. A notable example for the synthesis of oxazolidine-2,4-diones, close relatives of the 2,5-diones, is a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization. nih.gov This one-pot method utilizes atmospheric carbon dioxide as a C1 source and proceeds under mild, transition-metal-free conditions. nih.gov While this specific method leads to the 2,4-dione isomer, it highlights the potential of tandem strategies in the synthesis of related heterocyclic systems.

The reaction of isocyanates with α-hydroxy acids or their ester derivatives is a common method for the synthesis of oxazolidine-2,4-diones. While not directly producing the 2,5-dione isomer, this chemistry is relevant to the broader class of oxazolidinediones. The synthesis of 5,5-dimethyl-2,4-oxazolidinedione, for example, can be achieved from 2-hydroxyisobutyramide and dimethyl carbonate, which can be prepared from phosgene. nih.gov

Thienyl Group Introduction Strategies in Oxazolidinedione Synthesis

The introduction of the thienyl group is accomplished by using a thienyl-substituted precursor, namely a thienyl α-amino acid. The synthesis of such non-canonical amino acids is a key step in obtaining the desired 4-(2-thienylmethyl)oxazolidine-2,5-dione.

Several methods exist for the synthesis of thienyl amino acids. One approach involves the Ugi multicomponent reaction, where a heterocyclic aldehyde (such as thiophene-2-carboxaldehyde), an amine, an acid, and an isocyanide react to form the desired α-amino acid derivative. researchgate.net Another strategy is the transamination of prochiral α-keto acid precursors, which can be a biocatalytic process. google.com

Derivatization and Functionalization of the Oxazolidine-2,5-dione Core

The oxazolidine-2,5-dione ring is an activated form of an amino acid, making it susceptible to nucleophilic attack and ring-opening. This reactivity is the basis for its primary application and a form of functionalization: the ring-opening polymerization (ROP) to form polypeptides. acs.org

The ROP of N-carboxyanhydrides can be initiated by various nucleophiles, including amines, alcohols, and water. wikipedia.org This process leads to the formation of polypeptides with controlled molecular weights and architectures. mdpi.com The polymerization of (S)-4-(2-thienylmethyl)oxazolidine-2,5-dione would thus yield poly((S)-2-amino-3-(thiophen-2-yl)propanoic acid), a polypeptide with thienyl side chains.

Based on a comprehensive search of available scientific literature, there is currently no specific data on the biological and therapeutic activities of the chemical compound “this compound” that would allow for a detailed exploration of the topics outlined in your request.

Public chemical databases confirm the existence of this compound, but research detailing its antimicrobial or anticancer efficacy, including specific data on its effects on bacterial, fungal, viral, or cancer cell lines, is not present in the accessible literature. Therefore, it is not possible to provide an article that adheres to the strict, data-driven outline you have specified.

Information is available for broader, related classes of compounds, such as thiazolidine-2,4-diones and other thiophene (B33073) derivatives, which have been studied for various biological activities. However, presenting this information would violate the explicit instruction to focus solely on “this compound”.

To maintain scientific accuracy and adhere to the constraints of the request, the article cannot be generated at this time. Further research and publication on the specific biological properties of this compound would be required to fulfill this request.

Structure Activity Relationship Sar Analyses of 4 2 Thienylmethyl Oxazolidine 2,5 Dione and Its Analogues

Contribution of the 2-Thienylmethyl Substituent to Biological Potency and Selectivity

The 2-thienylmethyl group at the 4-position of the oxazolidine-2,5-dione (B1294343) ring plays a pivotal role in defining the compound's interaction with biological targets. The thiophene (B33073) ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for molecular recognition and binding affinity.

The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and its lone pairs of electrons contribute to the electronic properties of the aromatic system. The position of the sulfur atom within the ring influences the orientation of the substituent and its interaction with target proteins. Studies on related heterocyclic compounds have shown that the 2-thienyl moiety often provides a favorable vector for positioning the molecule within a binding pocket.

Table 1: Impact of Thiophene Ring Substitution on Biological Activity (Hypothetical Data)

Compound Substitution on Thiophene Ring Relative Potency Selectivity Index
1a None 1.0 10
1b 5-Chloro 2.5 15
1c 5-Methyl 0.8 8

| 1d | 4-Nitro | 1.2 | 12 |

Impact of Substitutions on the Oxazolidine (B1195125) Ring System

The oxazolidine-2,5-dione core is a critical pharmacophore, and modifications to this ring system can significantly impact the compound's biological properties. The two carbonyl groups at positions 2 and 5 are key features, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom at the 3-position is another site for potential modification.

Substitution at the N-3 position of the oxazolidine ring can influence the molecule's lipophilicity, solubility, and metabolic stability. For example, the introduction of small alkyl groups may enhance lipophilicity, potentially improving cell membrane permeability. Conversely, the addition of polar groups could increase aqueous solubility.

The structural integrity of the oxazolidine-2,5-dione ring is generally considered essential for activity. Alterations such as ring opening or replacement with other heterocyclic systems would likely lead to a significant loss of biological potency, as this would change the spatial arrangement of the key interacting groups.

Stereochemical Configuration and its Influence on Bioactivity

The carbon atom at the 4-position of the oxazolidine-2,5-dione ring, to which the 2-thienylmethyl group is attached, is a chiral center. Consequently, 4-(2-Thienylmethyl)oxazolidine-2,5-dione can exist as two enantiomers, (R) and (S). The stereochemical configuration at this position is often a critical determinant of biological activity.

Biological systems, being chiral themselves, frequently exhibit stereoselectivity in their interactions with small molecules. One enantiomer may bind with significantly higher affinity to a target protein than the other, leading to a difference in their biological potency. This is because the three-dimensional arrangement of the substituents around the chiral center dictates how the molecule fits into the binding site. The "eutomer" is the more potent enantiomer, while the "distomer" is the less potent one.

In many classes of drugs, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or, in some cases, contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process.

Table 2: Enantioselectivity in Biological Activity (Hypothetical Data)

Compound Stereochemistry at C-4 IC50 (nM)
2a (R)-enantiomer 50
2b (S)-enantiomer 800

| 2c | Racemic mixture | 425 |

Comparative SAR with Other Heteroaryl-Substituted Oxazolidinediones

To better understand the role of the 2-thienylmethyl group, it is informative to compare the structure-activity relationships of this compound with analogs bearing other heteroaryl substituents at the 4-position. Different heteroaromatic rings possess distinct electronic properties, sizes, and hydrogen bonding capacities, which can lead to variations in biological activity.

These comparative studies help to elucidate the specific requirements of the target's binding site. For instance, if a 2-pyridyl analog shows enhanced potency, it might suggest the presence of a hydrogen bond donor in the corresponding region of the binding pocket.

Table 3: Comparative SAR of 4-Heteroarylmethyl-oxazolidine-2,5-diones (Hypothetical Data)

Compound Heteroaryl Group Relative Potency
3a 2-Thienyl 1.0
3b 3-Thienyl 0.7
3c 2-Furyl 1.2
3d 2-Pyridyl 3.5

| 3e | Phenyl | 0.5 |

Bioisosteric Modifications for Optimized Pharmacological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to optimize a lead compound's pharmacological profile. For this compound, bioisosteric modifications of the 2-thienylmethyl group can be explored to improve potency, selectivity, metabolic stability, or pharmacokinetic properties.

The thiophene ring is often considered a bioisostere of a phenyl ring. However, other bioisosteric replacements can be considered. For example, a thiazole ring could be a suitable replacement, offering a different arrangement of heteroatoms and hydrogen bonding capabilities. Another approach could be the replacement of the entire thienylmethyl group with other moieties that mimic its size, shape, and electronic properties.

Non-classical bioisosteres could also be employed. For instance, replacing the sulfur atom of the thiophene ring with other groups could modulate the compound's properties. The goal of such modifications is to retain the key interactions necessary for biological activity while improving upon other aspects of the drug's profile.

Table 4: Bioisosteric Replacements of the 2-Thienyl Ring (Hypothetical Data)

Compound Bioisosteric Replacement Key Property Improved
4a Phenyl Increased Metabolic Stability
4b Thiazol-2-yl Enhanced Potency

| 4c | Pyrazol-3-yl | Improved Solubility |

Computational Chemistry and Molecular Modeling Studies of 4 2 Thienylmethyl Oxazolidine 2,5 Dione

Quantum Chemical Investigations and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule. nih.gov These methods provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 4-(2-Thienylmethyl)oxazolidine-2,5-dione.

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Sites

The electronic structure of a molecule governs its reactivity and interactions. For oxazolidinone derivatives, DFT studies are often used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, making it a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the oxazolidine-2,5-dione (B1294343) ring, particularly around the carbonyl groups, which are electrophilic in nature and thus susceptible to nucleophilic attack. nih.govresearchgate.net The nitrogen and oxygen atoms of the oxazolidinone ring also contribute significantly to the molecular electrostatic potential, influencing how the molecule interacts with biological targets.

Table 1: Predicted Frontier Molecular Orbital Properties for Oxazolidinone Analogs

Property Predicted Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating capacity; higher values suggest greater reactivity towards electrophiles.
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting capacity; lower values suggest greater reactivity towards nucleophiles.

Note: The data in this table is representative of values found for analogous oxazolidinone structures in computational studies and serves as an estimation for this compound.

Thermochemical and Spectroscopic Property Prediction

Quantum chemical methods can also predict various thermochemical properties such as enthalpy of formation, entropy, and heat capacity. These parameters are vital for understanding the stability and thermodynamics of the molecule.

Furthermore, spectroscopic properties can be simulated to aid in the experimental characterization of the compound. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. Key predicted vibrational modes for this compound would include characteristic stretches for the C=O groups of the dione, C-N and C-O bonds within the oxazolidine (B1195125) ring, and vibrations associated with the thienyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to assist in structure elucidation.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. rsc.org

Identification of Putative Biological Targets and Binding Modes

Given that the oxazolidinone scaffold is a well-established pharmacophore in antibacterial agents like Linezolid, a primary putative biological target for this compound is the bacterial ribosome, specifically the 50S subunit. tandfonline.commdpi.com Docking studies of analogous compounds have shown that the oxazolidinone ring is crucial for binding in the peptidyl transferase center, thereby inhibiting protein synthesis. researchgate.net

The thienylmethyl substituent would be expected to occupy a specific pocket within the binding site, potentially forming hydrophobic or π-stacking interactions with amino acid residues. The binding mode would likely involve hydrogen bonds between the carbonyl oxygen and nitrogen atoms of the oxazolidine-2,5-dione ring and key residues of the ribosomal RNA or surrounding proteins.

Prediction of Binding Affinities and Interactions

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) between the ligand and the target. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. For oxazolidinone derivatives targeting bacterial ribosomes, predicted binding energies often fall in the range of -7 to -10 kcal/mol.

Table 2: Predicted Binding Interactions for this compound with a Putative Bacterial Ribosomal Target

Type of Interaction Interacting Groups on Ligand Potential Interacting Residues on Target
Hydrogen Bonding Carbonyl oxygens, Ring nitrogen Ribosomal RNA bases (e.g., Adenine, Guanine)
Hydrophobic Interactions Thiophene ring, Methylene (B1212753) bridge Alanine, Valine, Leucine, Isoleucine

Note: This table is a hypothetical representation based on docking studies of similar oxazolidinone and heterocyclic compounds with bacterial ribosomal targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur. nih.gov An MD simulation would typically follow a docked complex for a duration of nanoseconds to microseconds.

In Silico Assessment of Physicochemical Descriptors Relevant to Drug Design (excluding ADME in vivo data)

The preliminary stages of drug discovery heavily rely on the in silico evaluation of a compound's physicochemical properties to predict its potential as a viable drug candidate. These computational assessments provide crucial insights into a molecule's likely behavior, guiding further development and optimization. For this compound, a comprehensive analysis of its molecular descriptors reveals a promising profile for drug-likeness, primarily evaluated against established frameworks such as Lipinski's Rule of Five. wikipedia.orgdrugbank.com

Lipinski's Rule of Five is a widely recognized guideline used to assess the druglikeness of a chemical compound, focusing on properties that would likely make it an orally active drug in humans. wikipedia.org The rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular mass of less than 500 daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net

Computational analysis of this compound indicates that it fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The calculated molecular weight is 197.21 g/mol , which is well under the 500 dalton limit. nih.gov Its lipophilicity, represented by an XLogP3 value of 1.2, is also within the recommended range, indicating a balance between aqueous solubility and lipid permeability necessary for absorption. nih.gov Furthermore, the molecule possesses one hydrogen bond donor and four hydrogen bond acceptors, comfortably meeting the criteria of five and ten, respectively. nih.gov

The table below summarizes the key computed physicochemical properties of this compound in the context of Lipinski's Rule of Five.

Physicochemical PropertyComputed Value for this compound nih.govLipinski's Rule of Five Guideline wikipedia.orgresearchgate.netCompliance
Molecular Weight (g/mol)197.21< 500Yes
Octanol-Water Partition Coefficient (XLogP3)1.2≤ 5Yes
Hydrogen Bond Donor Count1≤ 5Yes
Hydrogen Bond Acceptor Count4≤ 10Yes

Beyond Lipinski's rule, other descriptors provide further insight into the molecule's drug-like characteristics. The Topological Polar Surface Area (TPSA) is a critical parameter for predicting drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A TPSA value of 140 Ų or less is often considered indicative of good oral bioavailability. The computed TPSA for this compound is 83.6 Ų, suggesting a high probability of good membrane permeability. nih.gov

Molecular flexibility, often assessed by the number of rotatable bonds, also plays a role in druglikeness. A lower number of rotatable bonds (typically 10 or fewer) is associated with better oral bioavailability. With only two rotatable bonds, this compound exhibits a degree of conformational rigidity that is favorable for binding to a target protein and for absorption. nih.gov

The table below presents additional molecular descriptors for this compound that are relevant to drug design.

Molecular DescriptorComputed Value nih.govGeneral Guideline for Druglikeness
Topological Polar Surface Area (TPSA)83.6 Ų≤ 140 Ų
Rotatable Bond Count2≤ 10
Exact Mass (Da)197.01466426N/A
Heavy Atom Count13N/A
Complexity244N/A

Future Research Directions and Translational Perspectives for 4 2 Thienylmethyl Oxazolidine 2,5 Dione

Rational Design and Synthesis of Advanced Thienyl-Oxazolidinedione Analogues

Future research would logically begin with the rational design and synthesis of analogues of 4-(2-Thienylmethyl)oxazolidine-2,5-dione. This would involve computational modeling to predict the structure-activity relationships (SAR) of potential derivatives. Modifications could be made to both the thienyl and oxazolidinedione rings to explore how these changes affect potential biological targets. Synthetic strategies would need to be developed and optimized to create a library of these novel compounds for further screening.

Table 1: Potential Modifications for Analogue Synthesis

Moiety to ModifyPotential SubstitutionsDesired Outcome
Thienyl RingHalogens, alkyl groups, nitro groupsEnhanced binding affinity, improved selectivity
Oxazolidinedione RingSubstitution at the N-3 positionAltered pharmacokinetic properties
Methylene (B1212753) LinkerChain extension, introduction of rigidityOptimization of spatial orientation for target interaction

Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems

Once a library of thienyl-oxazolidinedione analogues is synthesized, a crucial next step would be to elucidate their molecular mechanisms of action. This would involve screening the compounds against a panel of biological targets known to be modulated by other oxazolidinedione derivatives. These could include bacterial ribosomes, various enzymes, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.govencyclopedia.pub Techniques such as enzymatic assays, receptor binding studies, and X-ray crystallography could provide insights into how these compounds interact with their targets at a molecular level.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The broad therapeutic potential of the oxazolidinedione class suggests that this compound and its analogues could have applications beyond the established activities of this drug class. nih.govnih.govmdpi.comnih.govmdpi.com Future research should therefore explore a wide range of potential therapeutic areas.

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic AreaRationale Based on Related Compounds
AntimicrobialOxazolidinones are a known class of antibiotics. nih.gov
AnticancerThiazolidinediones have shown antiproliferative effects. nih.govmdpi.commdpi.com
Anti-inflammatorySome derivatives exhibit anti-inflammatory properties. nih.gov
AntidiabeticThiazolidinediones are known to act as insulin sensitizers. mdpi.comnih.gov
AntioxidantCertain analogues have demonstrated antioxidant activity. nih.govnih.govmdpi.com

Development of High-Throughput Screening Assays for Derivatives

To efficiently screen a large library of newly synthesized derivatives, the development of robust high-throughput screening (HTS) assays would be essential. These assays would allow for the rapid identification of compounds with desired biological activity. For example, cell-based assays could be used to screen for cytotoxicity against cancer cell lines, while biochemical assays could identify potent enzyme inhibitors. The data generated from HTS would be invaluable for guiding the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) could significantly accelerate the discovery and development of drugs based on the this compound scaffold. AI algorithms could be trained on existing data from other oxazolidinedione derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogues. This in silico approach can help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery pipeline.

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